tert-Butyl cinnamylcarbamate

Description

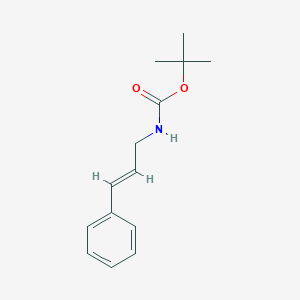

tert-Butyl cinnamylcarbamate is a carbamate derivative featuring a tert-butyl group (a robust protective moiety for amines) and a cinnamyl (3-phenylprop-2-en-1-yl) substituent. Carbamates are widely employed in organic synthesis, pharmaceuticals, and materials science due to their stability and versatility.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(E)-3-phenylprop-2-enyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3,(H,15,16)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEHNJIKBMQEPP-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl cinnamylcarbamate to its structural analogs based on substituent effects, reactivity, and applications:

tert-Butyl 3-Cyano-5-methylbenzylcarbamate

- Structure: Benzyl group with cyano (-CN) and methyl (-CH₃) substituents.

- Molecular Weight : 246.30 g/mol (CAS: MFCD31561269) .

- Applications: Pharmaceuticals: Serves as a building block for drug candidates, leveraging the electron-withdrawing cyano group to modulate reactivity in nucleophilic substitutions. Material Science: Used in polymer synthesis, where the cyano group enhances thermal stability and mechanical strength .

tert-Butyl 4-(Dioxaborolane)benzylcarbamate Derivatives

- Structure : Benzylcarbamates with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane substituents (e.g., CAS 1235451-62-3) .

- Applications : Boronic ester moieties enable Suzuki-Miyaura cross-coupling reactions, critical in synthesizing biaryl structures for agrochemicals and pharmaceuticals.

- Key Differences : Unlike these boron-containing analogs, this compound lacks metal-coordination sites, limiting its utility in catalysis but favoring applications in organic electronics or as a photoresponsive material.

tert-Butyl Cyclohexylcarbamate Derivatives

- Examples: tert-Butyl cis-4-hydroxycyclohexylcarbamate (CAS: N/A): Features a hydroxyl group, enhancing solubility in polar solvents .

- Key Differences: The cinnamyl group’s aromaticity and planarity contrast with the non-aromatic, sterically flexible cyclohexyl derivatives, impacting intermolecular interactions and bioavailability.

(R)-tert-Butyl (1-([1,1’-Biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate

- Structure : Biphenyl and hydroxyl substituents (CAS: N/A) .

- Applications : Likely used in chiral synthesis or as a precursor for bioactive molecules.

- Key Differences : The biphenyl group provides extended conjugation compared to cinnamyl, but the hydroxyl group increases hydrophilicity, which may reduce cell membrane permeability compared to the more hydrophobic cinnamyl analog.

Comparative Data Table

Research Implications and Gaps

- Reactivity : The cinnamyl group’s olefin may enable Diels-Alder or hydrogenation reactions, distinguishing it from saturated or boron-containing analogs.

- Safety : While some tert-butyl carbamates exhibit low hazards (e.g., ), cinnamyl derivatives require empirical toxicity studies.

- Applications: Potential unexplored uses in UV-curable resins or as enzyme inhibitors warrant further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.